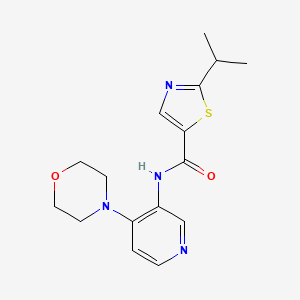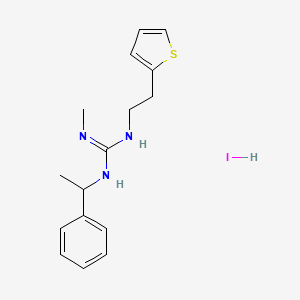![molecular formula C19H24N4O2 B7682262 N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become a staple in the fight against mosquito-borne diseases such as malaria, dengue fever, and Zika virus. DEET is a synthetic compound that works by interfering with the sense of smell of insects, making them unable to detect humans as a food source.
Mechanism of Action
DEET works by interfering with the sense of smell of insects, making them unable to detect humans as a food source. It works by blocking the receptors in the antennae of insects that detect carbon dioxide, lactic acid, and other chemicals emitted by humans. DEET also affects the behavior of insects, making them less likely to land on or bite humans.
Biochemical and physiological effects:
DEET has been shown to have minimal toxicity in humans and animals when used as directed. However, some studies have suggested that DEET may have neurotoxic effects in certain animal models, although the relevance of these findings to humans is unclear. DEET is metabolized in the liver and excreted in the urine, with a half-life of approximately 12 hours in humans.
Advantages and Limitations for Lab Experiments
DEET is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is readily available and relatively inexpensive, making it a convenient choice for lab experiments. However, DEET has been shown to have variable efficacy against different species of mosquitoes and other insects, which may limit its usefulness in certain experiments. Additionally, DEET has a strong odor that may interfere with certain behavioral assays.
Future Directions
There are several areas of future research that could be explored in relation to DEET. One area of interest is the molecular mechanisms underlying insect repellency, which could lead to the development of more effective and targeted insect repellents. Another area of interest is the potential neurotoxic effects of DEET, which could be further investigated in animal models. Additionally, the efficacy of DEET against different species of mosquitoes and other insects could be further studied, with the goal of identifying new compounds that are effective against a wider range of insects.
Synthesis Methods
DEET is synthesized through a multi-step process that involves the reaction of 2-ethylaminopyridine with diethylcarbamoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method of DEET has been extensively studied and optimized over the years, resulting in a high yield and purity of the final product.
Scientific Research Applications
DEET has been extensively studied for its insect-repelling properties and has been used in numerous scientific research studies. It is commonly used as a control in mosquito behavior studies, where the effect of other compounds on mosquito attraction and feeding behavior is tested. DEET has also been used in studies investigating the olfactory system of insects and the molecular mechanisms underlying insect repellency.
properties
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-20-17-13-15(11-12-21-17)18(24)22-16-9-7-14(8-10-16)19(25)23(5-2)6-3/h7-13H,4-6H2,1-3H3,(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARBLMLHFHWSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)

![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)
